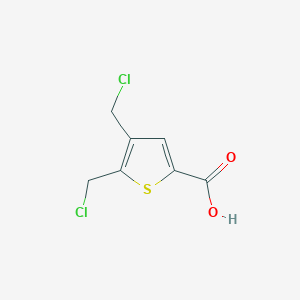
5-methoxy-2,2-dimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2,2-Dimethylpentanoic Acid, also known as MDP2A, is a synthetic organic compound with a wide range of industrial and scientific applications. It is a white, crystalline solid with a molecular weight of 176.25 g/mol and a melting point of 64-66°C. MDP2A is a member of the class of compounds known as carboxylic acids, which are organic compounds containing a carboxyl group (-COOH).
Mecanismo De Acción
5-methoxy-2,2-dimethylpentanoic acid is a carboxylic acid, and as such, it is capable of forming hydrogen bonds with proteins and other molecules. It is also capable of forming ionic interactions with proteins and other molecules, as well as forming non-covalent interactions with other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In a study by Zhang et al. (2009), this compound was found to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In another study, this compound was found to inhibit the enzyme phospholipase A2, which is responsible for the breakdown of phospholipids in the cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methoxy-2,2-dimethylpentanoic acid has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. It is also a relatively non-toxic compound, making it safe to handle in the laboratory. However, this compound is not very soluble in water, so it must be dissolved in an organic solvent before use.
Direcciones Futuras
There are a number of potential future directions for research on 5-methoxy-2,2-dimethylpentanoic acid. These include further studies into its mechanism of action, its effects on other enzymes, and its potential applications in drug development. Other potential areas of research include its use as a model compound for the study of other carboxylic acids, its potential use in other industrial applications, and its potential use as a dietary supplement.
Métodos De Síntesis
5-methoxy-2,2-dimethylpentanoic acid can be synthesized from the reaction of 2,2-dimethylpentanoic acid with dimethyl sulfate in the presence of sodium hydroxide, as described in a study by Zhang et al. (2009). The reaction proceeds in two steps, with the first step being the formation of a dimethyl ester from the carboxylic acid and the second step being the esterification of the dimethyl ester with dimethyl sulfate. The reaction is carried out in an aqueous solution at a temperature of 80°C for 6 hours.
Aplicaciones Científicas De Investigación
5-methoxy-2,2-dimethylpentanoic acid has been used in a variety of scientific studies, such as in the study of protein-ligand interactions, enzyme kinetics, and molecular dynamics. It has also been used in the study of the structure and function of proteins and enzymes, and as a model compound in studies of the structure and reactivity of carboxylic acids.
Propiedades
IUPAC Name |
5-methoxy-2,2-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2,7(9)10)5-4-6-11-3/h4-6H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDVHUCHHFSKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)
![3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B6611916.png)
![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)


![2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B6611948.png)
amine](/img/structure/B6611963.png)